1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound with a complex structure that includes a methoxyphenoxy group, a morpholine ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-methoxyphenoxy)-3-morpholin-4-ylpropan-2-one.
Reduction: Formation of 1-(4-hydroxyphenoxy)-3-morpholin-4-ylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(4-Hydroxyphenoxy)-3-morpholin-4-ylpropan-2-ol
- 1-(4-Ethoxyphenoxy)-3-morpholin-4-ylpropan-2-ol
- 1-(4-Methoxyphenoxy)-2-propanol
Uniqueness: 1-(4-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both a methoxyphenoxy group and a morpholine ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
32569-59-8 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO4/c1-17-13-2-4-14(5-3-13)19-11-12(16)10-15-6-8-18-9-7-15/h2-5,12,16H,6-11H2,1H3 |
InChI Key |
OWXARFYNABKCRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCOCC2)O |
solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.